(1-Isothiocyanatoethyl)benzene

Description

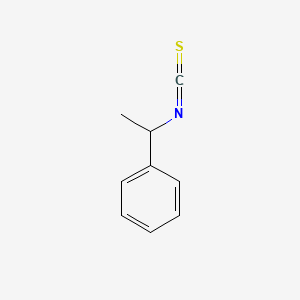

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-isothiocyanatoethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 |

Source

|

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 |

Source

|

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Racemic (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of racemic (1-isothiocyanatoethyl)benzene, a versatile building block in organic synthesis and a compound of interest for various research applications. This document outlines a reliable synthetic protocol, detailed purification procedures, and methods for characterization.

Introduction

Racemic this compound, also known as (±)-1-phenylethyl isothiocyanate, is an organic compound featuring a reactive isothiocyanate group attached to a chiral benzylic carbon.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is central to its utility in drug development and materials science.

Chemical Properties:

-

Appearance: Colorless to pale yellow liquid[1]

-

Odor: Pungent, characteristic of isothiocyanates[1]

-

Solubility: Soluble in organic solvents, with limited solubility in water[1]

-

Molecular Formula: C₉H₉NS[1]

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the reaction of racemic 1-phenylethylamine with carbon disulfide in the presence of a base, followed by the addition of a desulfurizing agent. A well-documented, one-pot procedure utilizes 1,3,5-trichlorotriazine (TCT) as the desulfurizing agent, which offers high yields and mild reaction conditions.[3]

Reaction Scheme:

Caption: Synthesis pathway for racemic this compound.

2.1. Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of isothiocyanates.[3]

Materials:

-

Racemic 1-phenylethylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

1,3,5-Trichlorotriazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic 1-phenylethylamine (1.0 eq) and potassium carbonate (2.0 eq) in water.

-

Cool the mixture to room temperature.

-

Slowly add carbon disulfide (1.2 eq) dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the disappearance of the starting amine by thin-layer chromatography (TLC).

-

-

Desulfurization:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1,3,5-trichlorotriazine (0.5 eq) in dichloromethane.

-

Add the TCT solution dropwise to the cooled reaction mixture over a period of 1-2 hours.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

-

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Quantitative Data:

| Reactant/Product | Molar Eq. | Molar Mass ( g/mol ) | Purity (%) | Yield (%) |

| Racemic 1-Phenylethylamine | 1.0 | 121.18 | >98 | - |

| Carbon Disulfide | 1.2 | 76.14 | >99 | - |

| Potassium Carbonate | 2.0 | 138.21 | >99 | - |

| 1,3,5-Trichlorotriazine | 0.5 | 184.41 | >98 | - |

| Racemic this compound | - | 163.24 | Crude | >95 (crude) |

Purification of Racemic this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent. Column chromatography is a highly effective method for this purpose.

3.1. Experimental Protocol: Column Chromatography

Materials:

-

Crude racemic this compound

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate (EtOAc)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic this compound as a colorless to pale yellow oil.[3]

Purification Workflow:

Caption: Workflow for the purification of racemic this compound.

Quantitative Data for a Typical Purification:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (Gradient) |

| Typical Recovery Yield | 85-95% |

| Purity after Chromatography | >98% (by GC-MS) |

Characterization

The identity and purity of the synthesized racemic this compound should be confirmed by spectroscopic methods.

Spectroscopic Data:

| Technique | Observed Data | Reference |

| IR (neat) | ~2090 cm⁻¹ (strong, characteristic -N=C=S stretch) | [3] |

| ¹H NMR (CDCl₃) | δ 1.67 (d, J = 6.5 Hz, 3H), 4.91 (q, J = 6.5 Hz, 1H), 7.31–7.40 (m, 5H) | [3] |

| GC-EIMS (m/z) | 163 [M⁺, 6%], 105 | [3] |

Safety Considerations

-

Isothiocyanates are irritants and can be harmful if inhaled or ingested.[1] Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Carbon disulfide is highly flammable and toxic. All handling should be performed in a fume hood away from ignition sources.

-

1,3,5-Trichlorotriazine is corrosive and moisture-sensitive. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis and purification of racemic this compound. The one-pot synthesis from racemic 1-phenylethylamine offers high yields of the crude product, which can be effectively purified by column chromatography. The provided experimental protocols and characterization data will be valuable for researchers and professionals in drug development and organic synthesis who require a high-purity source of this versatile chemical intermediate.

References

Enantioselective Synthesis of (S)-(+)-α-Methylbenzyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-(+)-α-Methylbenzyl isothiocyanate, a valuable chiral building block in pharmaceutical and agrochemical research. This document details the prevalent synthetic methodology, experimental protocols, and analytical techniques for the determination of enantiomeric purity.

Introduction

(S)-(+)-α-Methylbenzyl isothiocyanate is a chiral organic compound of significant interest due to its utility as a derivatizing agent for the resolution of enantiomers and its potential applications in the synthesis of biologically active molecules. The isothiocyanate functional group is a versatile handle for various chemical transformations, and the presence of a stereogenic center makes the enantiomerically pure form of this compound a valuable asset in asymmetric synthesis. This guide focuses on the practical aspects of preparing the (S)-enantiomer with high optical purity.

Synthetic Approach: One-Pot Conversion of (S)-(-)-α-Methylbenzylamine

The most common and efficient method for the enantioselective synthesis of (S)-(+)-α-Methylbenzyl isothiocyanate is the one-pot reaction of the corresponding chiral amine, (S)-(-)-α-Methylbenzylamine, with carbon disulfide followed by desulfurization. This method is highly favored due to its operational simplicity, use of readily available reagents, and, most importantly, its stereospecific nature, proceeding with complete retention of configuration at the chiral center.

The overall transformation can be depicted as follows:

Caption: General reaction pathway for the synthesis of (S)-(+)-α-Methylbenzyl isothiocyanate.

The reaction proceeds in two main steps within a single reaction vessel:

-

Formation of the Dithiocarbamate Salt: (S)-(-)-α-Methylbenzylamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt intermediate.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide and yield the target isothiocyanate.

Various desulfurizing agents can be employed, with cyanuric chloride and iron(III) chloride being effective options. The choice of the desulfurizing agent and reaction conditions can influence the overall yield and purity of the product.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of (S)-(+)-α-Methylbenzyl isothiocyanate based on established procedures for the one-pot conversion of primary amines to isothiocyanates.

Method A: Synthesis using Cyanuric Chloride as Desulfurizing Agent

This protocol is adapted from a general and facile one-pot process for the preparation of isothiocyanates under aqueous conditions.[1]

Reagents and Materials:

-

(S)-(-)-α-Methylbenzylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of (S)-(-)-α-Methylbenzylamine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over a period of 20–30 minutes at room temperature.

-

Stir the mixture for several hours until the conversion of the amine is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (1.85 g, 10 mmol) in 15 mL of dichloromethane dropwise to the cooled mixture.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield (S)-(+)-α-Methylbenzyl isothiocyanate as a colorless to light yellow oil.

Caption: Experimental workflow for the synthesis using cyanuric chloride.

Method B: Synthesis using Iron(III) Chloride as Desulfurizing Agent

This protocol is adapted from a one-pot preparation of pyridyl isothiocyanates.[2]

Reagents and Materials:

-

(S)-(-)-α-Methylbenzylamine

-

Carbon disulfide (CS₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

To a solution of (S)-(-)-α-Methylbenzylamine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide (excess) dropwise at room temperature.

-

Stir the mixture for the required time to form the dithiocarbamate salt (monitor by TLC).

-

To the reaction mixture, add a solution of iron(III) chloride hexahydrate (16.0 mmol) in water.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for (S)-(+)-α-Methylbenzyl isothiocyanate.

| Parameter | Value | Reference |

| Purity | ≥98% | [3] |

| Specific Rotation ([α]D²⁰) | +28.14° (neat) | [3] |

| Molecular Formula | C₉H₉NS | [4] |

| Molecular Weight | 163.24 g/mol | [4] |

| CAS Number | 24277-43-8 | [4] |

Note: The yield of the synthesis is dependent on the specific reaction conditions and purification method employed.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (S)-(+)-α-Methylbenzyl isothiocyanate is a critical parameter to confirm the enantioselectivity of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Method

A suitable chiral stationary phase (CSP) is required for the separation of the enantiomers. Based on literature for similar chiral isothiocyanates, a polysaccharide-based chiral column is a good starting point.[5][6]

Proposed HPLC Conditions:

-

Column: CHIRALPAK IH-3 (amylose tris-[(S)-α-methylbenzylcarbamate] immobilized on 3-μm silica) or a similar polysaccharide-based chiral column.[5]

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting condition could be n-hexane/isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation. For some chiral isothiocyanates, pure ethanol has also been shown to be an effective mobile phase on this type of column.[5][6]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 240 nm).

-

Column Temperature: 25 °C.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Conclusion

The enantioselective synthesis of (S)-(+)-α-Methylbenzyl isothiocyanate can be reliably achieved with high fidelity through the one-pot reaction of (S)-(-)-α-Methylbenzylamine with carbon disulfide, followed by desulfurization. This method is advantageous due to its stereospecificity, operational simplicity, and the use of accessible reagents. Careful execution of the experimental protocol and purification are key to obtaining a high-purity product. The enantiomeric excess, a critical quality attribute, can be accurately determined using chiral HPLC. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize and characterize this important chiral building block.

References

- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 2. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to (1-Isothiocyanatoethyl)benzene (CAS Number 4478-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isothiocyanatoethyl)benzene, with the CAS number 4478-92-6, is an aromatic isothiocyanate recognized for its potential applications in various scientific fields. This document provides a comprehensive overview of its chemical and physical properties, synthesis, safety considerations, and known biological activities. As a member of the isothiocyanate class of compounds, it is of interest for its potential antimicrobial and anticancer properties. The isothiocyanate functional group (-N=C=S) is highly reactive, particularly towards nucleophiles, which underpins both its utility in chemical synthesis and its biological effects.[1] This guide consolidates available data to support researchers and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor associated with isothiocyanates.[1] It is readily soluble in organic solvents but has limited solubility in water.[1] The compound is also known by several synonyms, including (±)-1-Phenylethyl isothiocyanate, DL-alpha-Methylbenzyl isothiocyanate, and Isothiocyanic acid, α-methylbenzyl ester.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4478-92-6 | [1] |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 132 °C | |

| Density | 1.06 g/cm³ | |

| Refractive Index | 1.5810 | |

| Flash Point | 103 °C | |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Moisture Sensitivity | Sensitive to moisture |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the available nuclear magnetic resonance (NMR) data for the (R)-enantiomer, which is expected to be very similar to the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were reported for (R)-1-isothiocyanatoethylbenzene in CDCl₃.[2]

| ¹H NMR (700 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic Protons | 7.41–7.38 | m | 2H, CHAr | |

| Aromatic Protons | 7.34–7.32 | m | 3H, CHAr | |

| Methine Proton | 4.92 | q | 6.8 | 1H, CHNCS |

| Methyl Protons | 1.68 | d | 6.8 | 3H, CH₃ |

| ¹³C NMR (176 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Assignment |

| Aromatic Carbon | 140.3 | s, CAr |

| Isothiocyanate Carbon | 132.5 | s, NCS |

| Aromatic Carbons | 129.0 | s, 2 × CArH |

| Aromatic Carbon | 128.3 | s, CArH |

| Aromatic Carbons | 125.5 | s, 2 × CArH |

| Methine Carbon | 57.2 | s, CHNCS |

| Methyl Carbon | 25.1 | s, CH₃ |

Note: The isothiocyanate carbon in ¹³C NMR spectra can sometimes appear as a very broad signal, or be difficult to detect, due to the quadrupolar relaxation of the adjacent nitrogen atom.[3]

Mass Spectrometry (MS)

The mass spectrum for the D- and L-enantiomers of α-Methylbenzyl isothiocyanate is available and provides insight into the fragmentation pattern of the molecule.[2][4]

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding primary amine, 1-phenylethanamine. A general and efficient one-pot, two-step procedure has been described for the synthesis of isothiocyanates, including the (R)-enantiomer of the target compound.[2]

Synthesis of (R)-1-Isothiocyanatoethylbenzene

This protocol involves the formation of a dithiocarbamate intermediate followed by desulfurization.

Materials and Reagents:

-

(R)-1-Phenylethanamine

-

Carbon disulfide (CS₂)

-

N-Methylmorpholine (NMM) or other suitable organic base (e.g., Et₃N, DBU)

-

4-(4,6-dimethoxy-1,3-5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent

-

Dichloromethane (DCM)

-

Hexane

-

Hydrochloric acid (1 N)

-

Magnesium sulfate (anhydrous)

-

Water

Experimental Procedure: [2]

-

To a solution of the amine (e.g., (R)-1-phenylethanamine) in dichloromethane (DCM), add the organic base (e.g., NMM) and carbon disulfide (CS₂).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 5 minutes) to form the dithiocarbamate intermediate.

-

Add the desulfurization reagent, DMT/NMM/TsO⁻.

-

The reaction can be carried out under microwave irradiation (e.g., 3 minutes at 90 °C) to promote the conversion to the isothiocyanate.

-

After the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with water, 1 N HCl, and again with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain the pure (R)-1-isothiocyanatoethylbenzene.

Biological Activity and Potential Applications

Isothiocyanates as a class are known for their broad biological activities, which are largely attributed to the electrophilic nature of the -N=C=S group, allowing it to react with nucleophilic cellular components like proteins.

Antimicrobial Activity

This compound has been identified as an antimicrobial agent.[5] The general mechanism of antimicrobial action for isothiocyanates is believed to involve the disruption of essential cellular functions. Aromatic isothiocyanates are thought to readily cross bacterial membranes, where they can interfere with enzymatic activity and disrupt cellular integrity.[6]

Anticancer Potential and Signaling Pathways

While specific studies on the anticancer mechanisms of this compound are limited, the activities of structurally related isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been extensively studied. It is plausible that this compound shares some of these mechanisms.

Isothiocyanates are known to induce Phase II detoxification enzymes, which can help in neutralizing carcinogens.[7] Their anticancer effects are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[8][9]

Commonly affected pathways by related isothiocyanates include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[8][9]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

-

MAPK and PI3K/Akt Signaling: Isothiocyanates have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical for cell growth and survival.[8][10]

-

Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.[4]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant and can be harmful if inhaled or ingested.[1] Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. As it is sensitive to moisture, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a reactive organic compound with established antimicrobial properties and significant potential for further investigation, particularly in the realm of cancer research, based on the known activities of related isothiocyanates. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological context to aid researchers and drug development professionals in their work with this compound. Further studies are warranted to elucidate the specific mechanisms of action and signaling pathways directly modulated by this compound to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action for (1-Isothiocyanatoethyl)benzene as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of (1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate, as a chiral derivatizing agent. This reagent is instrumental in the enantiomeric resolution and analysis of chiral primary and secondary amines, including amino acids and pharmaceuticals.

Core Mechanism of Action: Nucleophilic Addition and Diastereomer Formation

The primary mechanism of action of this compound as a chiral derivatizing agent (CDA) is the nucleophilic addition of a chiral amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction results in the formation of a stable N,N'-disubstituted thiourea derivative.

When a single enantiomer of this compound (e.g., the (S)-enantiomer) reacts with a racemic mixture of a chiral amine ((R)- and (S)-enantiomers), two diastereomers are formed: (S,R)-thiourea and (S,S)-thiourea. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation and quantification using standard analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The efficiency of this derivatization hinges on the quantitative and predictable nature of the thiourea formation, enabling accurate determination of the enantiomeric excess (e.e.) of the original amine sample.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies employing this compound and related isothiocyanates for chiral derivatization.

Table 1: HPLC Separation of Diastereomeric Thiourea Derivatives

| Analyte | Chiral Derivatizing Agent (CDA) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Resolution (Rs) |

| Labetalol | (S)-(-)-α-Methylbenzyl isocyanate | ODS | Methanol/Water/Triethylamine | 1.0 | UV (254 nm) | Diastereomer 1: 25.4, Diastereomer 2: 28.9, Diastereomer 3: 32.1, Diastereomer 4: 35.6 | >1.5 for all pairs |

| Salbutamol | (S)-(-)-α-Methylbenzyl isocyanate | C18 | Acetonitrile/Phosphate Buffer | 1.2 | UV (278 nm) | (S,S): 12.5, (S,R): 14.2 | 1.8 |

| Pindolol | (S)-(-)-α-Methylbenzyl isocyanate | C18 | Methanol/Water/Acetic Acid | 1.0 | Fluorescence | (S,S): 18.9, (S,R): 21.3 | 2.1 |

| Amino Acids | Phenylisothiocyanate (PITC) | C18 | Gradient of Acetate Buffer and Acetonitrile/Methanol/Water | 1.0 | UV (254 nm) | Varies per amino acid | Baseline separation |

Note: Data for Labetalol, Salbutamol, and Pindolol are from studies using this compound. Data for Amino Acids is with the closely related Phenylisothiocyanate (PITC), demonstrating the general applicability of the method.

Table 2: ¹H-NMR Chemical Shift Differences (Δδ) in Diastereomeric Thioureas

| Analyte | Chiral Derivatizing Agent (CDA) | Solvent | Proton Monitored | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Δδ (ppm) |

| Labetalol | (S)-(-)-α-Methylbenzyl isocyanate | CDCl₃ | Aromatic Protons | 7.0-7.4 | 7.0-7.4 (distinct multiplets) | ~0.05 |

| Terbutaline | (S)-(-)-α-Methylbenzyl isocyanate | CDCl₃ | Amine Proton | 8.21 | 8.15 | 0.06 |

| N-Ac-Amino Acids | Bis-Thiourea CSA | CDCl₃ | NH Proton | Varies | Varies | 0.104 - 0.343 |

| N-DNB-Amino Acids | Thiourea CSA | CDCl₃ | Methine Proton | Varies | Varies | 0.012 - 0.096 |

Note: The data illustrates the principle of using NMR to distinguish between diastereomers formed from chiral isothiocyanates. Specific chemical shifts are highly dependent on the analyte structure.

Experimental Protocols

General Protocol for Derivatization of Chiral Amines

This protocol is a generalized procedure and may require optimization for specific amines.

-

Sample Preparation: Dissolve the amine analyte (racemic or enantiomerically enriched) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) to a concentration of approximately 1 mg/mL.

-

Reagent Addition: To the amine solution, add a slight molar excess (1.1 to 1.5 equivalents) of (S)-(-)-α-Methylbenzyl isocyanate.

-

Reaction Conditions: The reaction is typically carried out at room temperature for 30-60 minutes. In some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, the solvent can be evaporated under a stream of nitrogen. The resulting thiourea derivatives are often sufficiently pure for direct analysis by HPLC or NMR. If necessary, purification can be achieved by flash chromatography on silica gel.

Protocol for HPLC Analysis of Diastereomeric Thioureas

-

Sample Preparation: Dissolve the dried diastereomeric thiourea mixture in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.

-

Chromatographic System:

-

Column: A standard reversed-phase C18 or ODS column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is commonly employed. The exact ratio and pH should be optimized to achieve baseline separation of the diastereomers. Isocratic or gradient elution can be used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The separation is usually performed at a controlled ambient temperature (e.g., 25 °C).

-

Detection: UV detection is most common, with the wavelength selected based on the chromophore of the derivative (typically around 254 nm).

-

-

Data Analysis: The enantiomeric ratio of the original amine is determined from the peak areas of the two diastereomers in the chromatogram.

Reactivity of the Isothiocyanate Functional Group with Primary and Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate functional group with primary and secondary amines, a cornerstone reaction in synthetic chemistry and bioconjugation. The formation of a stable thiourea linkage is a critical transformation for drug development, chemical biology, and materials science. This document details the underlying reaction mechanisms, kinetics, influencing factors, and practical experimental protocols.

Introduction to the Isothiocyanate-Amine Reaction

The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine (R'-NHR'') results in the formation of a thiourea derivative. This reaction is characterized by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon atom of the isothiocyanate group. The high reactivity and specificity of this transformation have made it a favored method for the conjugation of molecules, including the labeling of proteins and the synthesis of bioactive compounds.

Reaction Mechanism and Kinetics

The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.

Kinetic studies have shown that the aminolysis of isothiocyanates often follows second-order kinetics, being first order in both the isothiocyanate and the amine.[1] However, in some cases, the reaction can exhibit kinetic terms that are second order in the amine, suggesting a more complex mechanism involving a second amine molecule facilitating the proton transfer step in the rearrangement of the intermediate.[1]

The overall reaction can be represented as follows:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

Where R can be an alkyl or aryl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Signaling Pathway of the Reaction

The following diagram illustrates the general mechanism for the reaction of an isothiocyanate with a primary or secondary amine.

Factors Influencing Reactivity

Several factors significantly influence the rate and efficiency of the isothiocyanate-amine reaction:

-

Nature of the Amine: The nucleophilicity of the amine is a primary determinant of the reaction rate. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the amine also plays a role, with more basic amines typically reacting faster.

-

Structure of the Isothiocyanate: The electrophilicity of the central carbon atom in the isothiocyanate group affects its reactivity. Electron-withdrawing groups attached to the 'R' group of the isothiocyanate can increase the electrophilicity and accelerate the reaction.

-

pH of the Reaction Medium: The pH of the solution is a critical parameter, especially in aqueous media. The reaction rate generally increases with pH because a higher pH increases the concentration of the deprotonated, more nucleophilic free amine. For reactions involving proteins, a pH range of 8.5 to 9.5 is often optimal for modifying lysine residues.[2] However, at very high pH, hydrolysis of the isothiocyanate can become a competing side reaction.

-

Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition state. Aprotic polar solvents are often employed for this reaction in organic synthesis.

Quantitative Data on Reaction Yields

The following tables summarize the yields of thiourea synthesis from the reaction of various isothiocyanates with primary and secondary amines under different conditions.

Table 1: Reaction of Isothiocyanates with Primary Amines

| Isothiocyanate | Primary Amine | Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Aniline | Ball milling, KOH | >99 | [3] |

| 4-Methoxyphenyl isothiocyanate | Aniline | Ball milling, KOH | >99 | [3] |

| 4-Chlorophenyl isothiocyanate | Aniline | Ball milling, KOH | >99 | [3] |

| Methyl isothiocyanate | Ammonia | Aqueous NH4OH, heat | 74-81 | [4] |

| Benzoyl isothiocyanate | Aniline | Acetone, reflux then NaOH | 76 | [5] |

Table 2: Reaction of Isothiocyanates with Secondary Amines

| Isothiocyanate | Secondary Amine | Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Piperidine | Ball milling, KOH | >99 | [6] |

| 4-Methoxyphenyl isothiocyanate | Morpholine | Ball milling, KOH | >99 | [6] |

| Heptyl isothiocyanate | Diethylamine | Benzene, room temp. | Not specified, temp rise to 50°C | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiourea derivatives from isothiocyanates and amines.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a thiourea derivative.

Protocol 1: Synthesis of Methylthiourea from Methyl Isothiocyanate and Ammonia[4]

Materials:

-

Methyl isothiocyanate (95 g, 1.3 moles)

-

Concentrated ammonium hydroxide solution (140 ml, 2 moles of ammonia)

-

Norit (activated carbon)

-

Anhydrous ethanol (for recrystallization)

Procedure:

-

In a 500-ml three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 ml of concentrated ammonium hydroxide solution.

-

Add 95 g of methyl isothiocyanate dropwise with stirring over a period of 1 hour. Caution: The reaction may be slow to start but can become vigorous. Maintain a constant rate of addition and be prepared for an exothermic reaction.

-

After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.

-

Boil the solution with 2 g of Norit and filter.

-

Chill the filtrate in an ice bath to crystallize the methylthiourea.

-

Collect the crystals by filtration, wash with three 25-ml portions of ice water, and dry.

-

A second crop of crystals can be obtained by concentrating the mother liquor.

-

The total yield of methylthiourea is typically 85–95 g (74–81%).

-

For further purification, the product can be recrystallized from boiling anhydrous ethanol.

Protocol 2: Synthesis of N-Heptyl-N',N'-diethylthiourea from Heptyl Isothiocyanate and Diethylamine[7]

Materials:

-

Heptyl isothiocyanate (3.14 g, 0.02 mole)

-

Diethylamine (1.46 g, 0.02 mole)

-

Benzene (15 ml)

Procedure:

-

Dissolve 3.14 g of heptyl isothiocyanate in 15 ml of benzene in a suitable reaction vessel.

-

To this solution, add 1.46 g of diethylamine.

-

The reaction is exothermic, and the temperature will rise to approximately 50°C.

-

The product, N-heptyl-N',N'-diethylthiourea, is formed upon reaction. Further purification steps such as recrystallization may be performed if necessary.

Applications in Drug Development and Bioconjugation

The reaction of isothiocyanates with amines is extensively utilized in drug development and chemical biology. Key applications include:

-

Bioconjugation: Isothiocyanates are widely used as electrophilic reagents for the covalent labeling of proteins. The ε-amino group of lysine residues and the N-terminal α-amino group are common targets. Fluorescently labeled isothiocyanates, such as fluorescein isothiocyanate (FITC), are routinely used to attach fluorescent probes to antibodies and other proteins for imaging and diagnostic applications.

-

Synthesis of Bioactive Molecules: The thiourea moiety is a common scaffold in a variety of pharmacologically active compounds. The straightforward synthesis of thioureas from isothiocyanates and amines allows for the rapid generation of compound libraries for screening in drug discovery programs. Thiourea derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Conclusion

The reaction between isothiocyanates and primary or secondary amines is a robust and versatile chemical transformation with significant implications for both fundamental research and applied sciences. A thorough understanding of the reaction mechanism, kinetics, and influencing factors is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic and bioconjugation applications. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working in the fields of chemistry, biology, and drug development.

References

- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

(1-Isothiocyanatoethyl)benzene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data and handling procedures for (1-Isothiocyanatoethyl)benzene. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. This guide consolidates data from various safety data sheets and chemical suppliers, presenting it in a clear and accessible format.

Chemical Identification and Physical Properties

This compound, also known as α-methylbenzyl isothiocyanate, is an organic compound with the molecular formula C₉H₉NS.[1] It is characterized by the presence of an isothiocyanate group attached to an ethylbenzene backbone. It is a colorless to pale yellow liquid with a pungent odor.[2] Due to its hydrophobic benzene ring, it has limited solubility in water but is soluble in organic solvents.[2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₉NS | This compound | [1] |

| Molecular Weight | 163.23 g/mol | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | This compound | [2] |

| Density | 1.06 g/cm³ | This compound | [1] |

| Boiling Point | 126 °C | (R)-(-)-1-Phenylethyl isothiocyanate | [3] |

| Flash Point | 103 °C | (R)-(-)-1-Phenylethyl isothiocyanate | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: Classifications are based on available data for this compound and its isomers.

Toxicological Data

Quantitative toxicity data for this compound is limited. However, data for the closely related compound, phenethyl isothiocyanate, provides valuable insight into its potential toxicity.

Table 3: Acute Toxicity Data for Phenethyl Isothiocyanate

| Route | Species | Value | Source |

| Oral LD50 | Mouse | 700 mg/kg | [4] |

| Subcutaneous LD50 | Mouse | 150 mg/kg | [4] |

| Intraperitoneal LD50 | Mouse | 100 mg/kg | [4] |

| Intraperitoneal LD50 | Rat | 100 mg/kg | [4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working in poorly ventilated areas or with heated material.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Synthesis of Isothiocyanates

A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene in the presence of a base.

In Vitro Cell Viability Assay (MTT Assay) - Adapted from PEITC Protocols

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This compound should not be allowed to enter drains or waterways.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before using this compound.

References

α-Methylbenzyl Isothiocyanate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Methylbenzyl isothiocyanate, a compound of interest in chemopreventive research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for determining solubility. Furthermore, it presents illustrative data from structurally similar isothiocyanates to provide a contextual understanding.

Introduction to α-Methylbenzyl Isothiocyanate

α-Methylbenzyl isothiocyanate is an organic compound that, like other isothiocyanates, has been noted for its potential chemopreventive properties. It is known to induce phase II enzymes, which are involved in the detoxification of carcinogens. A thorough understanding of its solubility in various organic solvents is critical for its application in research and drug development, underpinning formulation, delivery, and in vitro/in vivo assay design.

Solubility Profile of α-Methylbenzyl Isothiocyanate

Table 1: Qualitative Solubility of α-Methylbenzyl Isothiocyanate

| Solvent | Solubility | Citation |

| Water | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: The term "soluble" is qualitative and does not specify the concentration at which α-methylbenzyl isothiocyanate dissolves. For experimental purposes, it is imperative to quantitatively determine the solubility in the specific solvent of interest.

Illustrative Solubility of a Structurally Similar Compound: Phenethyl Isothiocyanate

To provide a frame of reference, the solubility of phenethyl isothiocyanate (PEITC), a structurally related compound, has been reported to be approximately 30 mg/mL in the following organic solvents:

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dimethyl Formamide (DMF)

While this information can be a useful guide, it is crucial to recognize that the additional methyl group in α-methylbenzyl isothiocyanate may influence its solubility characteristics.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from methodologies used for other isothiocyanates, can be employed.

Gravimetric Method for Solubility Determination

This method is adapted from a study on glutathione-phenethyl isothiocyanate and is a reliable technique for determining the solubility of a compound in various solvents.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of α-methylbenzyl isothiocyanate (e.g., 10 mg).

-

Dissolution: Suspend the weighed compound in a known volume of the selected organic solvent (e.g., 1 mL).

-

Sonication: Sonicate the resulting mixture for a set period (e.g., 10 minutes) to facilitate dissolution.

-

Centrifugation: Centrifuge the solution at high speed (e.g., 11,000 rpm) for a sufficient time (e.g., 5 minutes) to pellet any undissolved solute.

-

Isolation and Drying: Carefully decant the supernatant. Dry the remaining pellet at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.

-

Calculation: The amount of dissolved α-methylbenzyl isothiocyanate is calculated by subtracting the weight of the dried, undissolved pellet from the initial weight of the compound. The solubility can then be expressed in terms of mg/mL or other appropriate units.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

An HPLC-based method can provide a more sensitive and accurate determination of solubility, particularly for compounds with chromophores.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of α-methylbenzyl isothiocyanate in the desired solvent by adding an excess of the compound to the solvent and allowing it to equilibrate with agitation for a defined period.

-

Filtration: Filter the saturated solution through a suitable membrane filter (e.g., 0.45 μm) to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of α-methylbenzyl isothiocyanate in the diluted sample by comparing its peak area to a standard calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like α-methylbenzyl isothiocyanate.

Conclusion

While specific quantitative solubility data for α-methylbenzyl isothiocyanate remains elusive in the public domain, this guide provides the necessary qualitative information and robust experimental protocols for its determination. For researchers in drug development and related scientific fields, the ability to accurately determine the solubility of this and other compounds of interest is a fundamental requirement for advancing research. The provided methodologies offer a clear path to obtaining this critical data, thereby enabling more precise and effective experimental design.

Spectroscopic Data Interpretation of (1-Isothiocyanatoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound (1-Isothiocyanatoethyl)benzene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this and other organic molecules. This document presents a summary of available spectroscopic data, outlines generalized experimental protocols, and provides a visual workflow for spectroscopic data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.40–7.31 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 4.91 | Quartet | 1H | 6.5 | Methine proton (-CH) |

| 1.67 | Doublet | 3H | 6.5 | Methyl protons (-CH₃) |

Table 2: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2090 | Isothiocyanate (-N=C=S) asymmetric stretch |

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 163 | 6% | Molecular Ion [M]⁺ |

| 105 | 100% | Base Peak [C₈H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen nuclei.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a proton spectrum is acquired.

-

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.

-

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Scan Range: 4000 - 400 cm⁻¹

-

-

Data Processing: A background spectrum is first recorded and then subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound.

Caption: General workflow for the interpretation of spectroscopic data.

Chiral Derivatizing Agents: A Technical Guide to Enantioseparation

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and analytical chemistry, the separation of enantiomers is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the ability to isolate and quantify individual enantiomers is crucial for ensuring the safety and efficacy of chiral drugs. Chiral derivatizing agents (CDAs) offer a powerful and versatile strategy for the enantioseparation of a wide range of compounds.

This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of chiral derivatization for enantioseparation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral molecules.

The Principle of Chiral Derivatization

The fundamental principle behind the use of chiral derivatizing agents lies in the conversion of a mixture of enantiomers into a mixture of diastereomers.[1][2][3] Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct separation challenging.[1] However, by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent, diastereomers are formed.[1][3] These resulting diastereomers have distinct physical properties, such as different boiling points, melting points, and solubility, which allows for their separation using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][4][5]

The general workflow for enantioseparation using a chiral derivatizing agent can be summarized as follows:

Common Classes of Chiral Derivatizing Agents

A wide variety of chiral derivatizing agents have been developed to react with different functional groups. The choice of CDA depends on the functional group present in the analyte, the desired reaction conditions, and the analytical technique to be used for separation.

For Alcohols and Amines

Alcohols and amines are common functional groups in pharmaceutical compounds. Chiral carboxylic acids and their activated derivatives are frequently used as CDAs for these analytes.

-

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , also known as Mosher's acid , and its corresponding acid chloride are widely used CDAs for determining the enantiomeric excess and absolute configuration of alcohols and primary/secondary amines.[1][2][6][7][8] The resulting diastereomeric esters or amides can be readily analyzed by NMR spectroscopy or HPLC.[1][2]

-

Pirkle's alcohol , (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is another effective CDA for the resolution of various racemic compounds.

-

Menthyl chloroformate is used to derivatize amines and alcohols, forming diastereomeric carbamates.

-

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a versatile reagent for the derivatization of primary and secondary amines, leading to the formation of diastereomeric thioureas.

For Carboxylic Acids

Chiral amines are the preferred derivatizing agents for carboxylic acids, forming diastereomeric amides.

-

(R)-(-)-1-Aminoindan and (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) are examples of chiral amines used for the derivatization of carboxylic acids.[9]

-

Newer agents like "levobase" (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino- 1,3-propanediol and its enantiomer "dextrobase" have been developed for the enantiomeric separation of chiral carboxylic acids via thin-layer chromatography (TLC).[10]

For Other Functional Groups

Specialized CDAs exist for other functional groups as well. For instance, chiral isocyanates can be used to derivatize alcohols and amines to form diastereomeric urethanes and ureas, respectively.[11]

Data Presentation: Comparison of Chiral Derivatizing Agents

The following tables summarize quantitative data for the application of various chiral derivatizing agents in enantioseparation.

Table 1: Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Analyte | Reaction Conditions | Analytical Method | Resolution (Rs) / Separation Factor (α) | Reference |

| Mosher's acid chloride | 1-Phenylethanolamine | Pyridine, RT, 1h | HPLC | Not specified | [1] |

| GITC | Amphetamine | Acetonitrile, 60°C, 30 min | HPLC | > 1.5 | [12] |

| NBD-Cl | Chiral amines | DMF, TEA, RT, 6h | HPLC | Not specified | [13] |

| OTPTHE | DL-amino acids | Borate buffer (pH 9.5), 60°C, 30 min | RP-HPLC | Not specified | [14] |

Table 2: Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent (CDA) | Analyte | Reaction Conditions | Analytical Method | Resolution (Rs) / Separation Factor (α) | Reference |

| Mosher's acid chloride | 1-Phenylethanol | Pyridine, RT, 1h | NMR | Distinguishable signals | [1] |

| (+)-Diacetyl-L-tartaric anhydride (DATAN) | Hydroxy acids | CH₂Cl₂:acetic acid (4:1), 70-80°C, 30-120 min | LC-MS | Not specified | [12] |

| 2-Formylphenylboronic acid & (S)-BINOL | Chiral diols | Not specified | NMR | Baseline resolved signals | [15] |

Table 3: Chiral Derivatizing Agents for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Analyte | Reaction Conditions | Analytical Method | Resolution (Rs) / Separation Factor (α) | Reference |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Ibuprofen | TPP, 2,2'-dipyridyl disulfide, RT, 90 min | LC-MS/MS | > 1.5 | [9] |

| (R)-(-)-1-Aminoindan (AI) | Ibuprofen | TPP, 2,2'-dipyridyl disulfide, RT, 90 min | LC-MS/MS | > 1.5 | [9] |

| OTPA | NSAIDs | EDC, HOBt, 40°C, 90 min | RP-HPLC | 1.54–2.23 | [14] |

| APy-PPZ | Carboxylic acids | DMT-MM, 30°C, 10 min | HPLC | Not specified | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chiral derivatization. Below are representative protocols for key experiments.

Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol is a generalized procedure for the esterification of a chiral alcohol with Mosher's acid chloride for subsequent analysis by NMR or HPLC.

Materials:

-

Chiral alcohol (e.g., 1-phenylethanol)

-

(R)- or (S)-Mosher's acid chloride

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

NMR tubes, HPLC vials, and appropriate solvents for analysis

Procedure:

-

Dissolve the chiral alcohol (1 equivalent) in anhydrous DCM in a clean, dry reaction vessel.

-

Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution.

-

Slowly add Mosher's acid chloride (1.1-1.2 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude diastereomeric Mosher's esters can be purified by column chromatography if necessary, or directly analyzed by NMR or HPLC.

Derivatization of a Chiral Carboxylic Acid with a Chiral Amine

This protocol outlines a general procedure for the amidation of a chiral carboxylic acid with a chiral amine using a coupling agent.

Materials:

-

Chiral carboxylic acid (e.g., ibuprofen)

-

Chiral amine (e.g., (R)-1-phenylethylamine)

-

Coupling agent (e.g., DCC, EDC)

-

Activation agent (e.g., HOBt, DMAP)

-

Anhydrous aprotic solvent (e.g., DCM, DMF)

-

Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃)

-

Anhydrous drying agent (e.g., MgSO₄)

Procedure:

-

Dissolve the chiral carboxylic acid (1 equivalent) and the activation agent (e.g., HOBt, 0.1-1 equivalent) in the anhydrous solvent.

-

Add the coupling agent (e.g., EDC, 1.1 equivalents) to the solution and stir for 10-15 minutes at 0°C to activate the carboxylic acid.

-

Add the chiral amine (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC/EDC).

-

Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

The resulting diastereomeric amides can be purified by chromatography and/or analyzed by HPLC.

Mechanism of Chiral Recognition and Separation

The successful separation of diastereomers formed through chiral derivatization relies on the differential interactions between the diastereomers and the stationary phase of the chromatography column. These interactions are governed by the three-dimensional structure of the diastereomers.

The introduction of a chiral center from the CDA creates a new stereochemical environment in the molecule. The different spatial arrangements of the substituents around the two chiral centers in the diastereomers lead to variations in their polarity, shape, and ability to engage in intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, π-π stacking) with the stationary phase. These differences in interaction strength result in different retention times on the chromatographic column, enabling their separation.

Conclusion

Chiral derivatization remains a robust and widely applicable technique for the enantioseparation of chiral compounds. Its key advantages include the use of conventional and cost-effective achiral chromatography systems and the potential for enhancing the detectability of the analytes.[12] A thorough understanding of the principles of CDA selection, reaction optimization, and separation mechanisms is essential for the successful implementation of this powerful analytical tool in research, development, and quality control of chiral molecules. The continuous development of new and more efficient chiral derivatizing agents further expands the scope and utility of this important enantioseparation strategy.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. Chiral_derivitizing_agent [chemeurope.com]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mosher's acid - Wikipedia [en.wikipedia.org]

- 7. The Retort [www1.udel.edu]

- 8. Crystallographic and spectroscopic characterization of racemic Mosher’s Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]